molecular formula C13H18NO+ B3047391 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- CAS No. 138559-05-4

3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-

Cat. No. B3047391
CAS RN: 138559-05-4
M. Wt: 204.29 g/mol
InChI Key: BZGJYNHOQNJMCV-UHFFFAOYSA-N
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Description

“3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-” is a chemical compound that falls under the category of indolium compounds. Indolium compounds are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure . The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds in which benzene and pyrrole are fused in 2,3 positions .


Synthesis Analysis

The synthesis of similar indolium compounds has been reported in the literature. For instance, a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of indolium compounds can be characterized by various spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectroscopy . These techniques provide information about the functional groups, the number and type of atoms, and the molecular weight of the compound, respectively .


Chemical Reactions Analysis

Indolium compounds can participate in various chemical reactions. For example, a reaction of manganese with derivatives of 1,3,3-trimethyl-2-[3-(1,3,3-trimethyl-1,3-H-indol-2-ylidene)propenyl]-3H-indolium forms a colored ion associate with a sensitive absorption maximum at 560 nm .

Mechanism of Action

The mechanism of action of indolium compounds can vary depending on their structure and the type of reaction they are involved in. For instance, in the case of the reaction with manganese mentioned above, the indolium compound acts as a ligand, forming a complex with the metal ion .

Safety and Hazards

The safety and hazards associated with indolium compounds depend on their specific structure and properties. It’s important to refer to the safety data sheet (SDS) of the specific compound for detailed information .

Future Directions

Indolium compounds have been identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity . Therefore, the synthesis and study of new indolium compounds, including “3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-”, could be a promising area of research in the future.

properties

IUPAC Name

2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15/h4-7,15H,8-9H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGJYNHOQNJMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355682
Record name 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138559-05-4
Record name 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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